molecular formula C13H17FO B7869726 1-(5-Fluoro-2-methylphenyl)hexan-1-one

1-(5-Fluoro-2-methylphenyl)hexan-1-one

Cat. No.: B7869726
M. Wt: 208.27 g/mol
InChI Key: OURQOKKJMLVGLF-UHFFFAOYSA-N
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Description

1-(5-Fluoro-2-methylphenyl)hexan-1-one is a fluorinated aromatic ketone of interest to researchers in medicinal chemistry and organic synthesis. It serves as a versatile synthetic intermediate or building block for the development of novel bioactive molecules. The incorporation of a fluorine atom on the phenyl ring is a common strategy in drug discovery, as it can influence the molecule's lipophilicity, metabolic stability, and electronic properties, potentially optimizing the pharmacokinetic profile of lead compounds . The ketone functional group provides a reactive handle for further chemical transformations, such as the synthesis of various heterocycles or other derivatives. This compound is related to other research chemicals like 2-Bromo-1-(5-fluoro-2-methylphenyl)ethan-1-one (CID 80147538) and 1-(5-Fluoro-2-methylphenyl)butan-1-one (CAS 1249210-99-8), which are used in chemical synthesis . This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-fluoro-2-methylphenyl)hexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FO/c1-3-4-5-6-13(15)12-9-11(14)8-7-10(12)2/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OURQOKKJMLVGLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C1=C(C=CC(=C1)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 5 Fluoro 2 Methylphenyl Hexan 1 One

Established Approaches for Fluorinated Aryl Ketone Synthesis

The construction of fluorinated aryl ketones like 1-(5-fluoro-2-methylphenyl)hexan-1-one can be achieved through several reliable and well-documented synthetic routes. These methods primarily include acylation reactions, cross-coupling strategies, and oxidative pathways.

Acylation Reactions (e.g., Friedel-Crafts, Hoesch, N-acylation)

Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. byjus.comsigmaaldrich.com This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring. sigmaaldrich.com For the synthesis of this compound, this would typically involve the reaction of 4-fluorotoluene (B1294773) with hexanoyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). byjus.comsigmaaldrich.com The Lewis acid coordinates to the acyl halide, generating a highly electrophilic acylium ion that is then attacked by the electron-rich aromatic ring. sigmaaldrich.com The presence of the methyl group on the aromatic ring is activating and directs the substitution, while the fluorine atom has a deactivating but ortho-, para-directing effect.

Key aspects of Friedel-Crafts acylation include:

Catalyst: A stoichiometric amount of a Lewis acid like AlCl₃ or FeCl₃ is often required. masterorganicchemistry.comorganic-chemistry.org

Reactants: An acyl halide or anhydride (B1165640) serves as the acyl source. sigmaaldrich.com

Deactivation: The resulting ketone product is less reactive than the starting material, which conveniently prevents polyacylation. organic-chemistry.org

While highly effective, limitations of the Friedel-Crafts reaction include potential rearrangements (though not an issue with the hexanoyl group) and the requirement for strongly activating groups on the aromatic ring. sigmaaldrich.commasterorganicchemistry.com

Cross-Coupling Strategies for C-C Bond Formation

Modern synthetic organic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions to form carbon-carbon bonds. Several of these methods are applicable to the synthesis of aryl ketones.

Suzuki-Miyaura Coupling: This versatile palladium-catalyzed reaction can be adapted to synthesize aryl ketones by coupling an arylboronic acid with an acyl halide. tandfonline.comorganic-chemistry.org In the context of this compound, this would entail the reaction of (5-fluoro-2-methylphenyl)boronic acid with hexanoyl chloride. This method is known for its mild reaction conditions and tolerance of a wide variety of functional groups. tandfonline.com

Carbonylative Cross-Coupling: A powerful variation involves the introduction of carbon monoxide (CO) into the reaction mixture. For instance, a three-component coupling of an aryl halide (e.g., 4-fluoro-2-iodotoluene), an organometallic reagent, and CO can efficiently produce aryl ketones. nih.gov Carbonylative Suzuki-Miyaura and Negishi couplings are prominent examples that can generate a diverse array of ketones. nih.govacs.org

The table below summarizes key features of relevant cross-coupling reactions for aryl ketone synthesis.

Interactive Data Table: Cross-Coupling Reactions for Aryl Ketone Synthesis
Reaction NameAryl SourceAcyl Source/Carbon SourceCatalyst System (Typical)Key Advantages
Suzuki-MiyauraArylboronic AcidAcyl HalidePdCl₂(PPh₃)₂, BaseMild conditions, high functional group tolerance. organic-chemistry.org
Carbonylative Suzuki-MiyauraAryl HalideArylboronic Acid, COPdCl₂(dppf), BaseForms two C-C bonds in one step. nih.gov
Carbonylative NegishiAryl HalideOrganozinc Reagent, COPEPPSI-IPrEffective for sterically hindered substrates. nih.gov
Acyl Suzuki-MiyauraAcyl HalideArylboronic AcidPd(OAc)₂, LigandHighly chemoselective for ketone formation. organic-chemistry.org

Oxidative Routes to Ketones

An alternative approach to ketones involves the oxidation of secondary alcohols. chemguide.co.ukbyjus.comwikipedia.org For the target molecule, this would require the prior synthesis of the corresponding secondary alcohol, 1-(5-fluoro-2-methylphenyl)hexan-1-ol. This alcohol can then be oxidized to the ketone.

A variety of oxidizing agents can be employed for this transformation:

Chromium-based reagents: Chromic acid (H₂CrO₄), prepared from chromium trioxide (CrO₃) and sulfuric acid (Jones reagent), or pyridinium (B92312) chlorochromate (PCC) are classic choices. libretexts.orglscollege.ac.in PCC is a milder option that is particularly useful for preventing over-oxidation. libretexts.org

Dess-Martin Periodinane (DMP): This is a mild and highly selective reagent for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively, under neutral conditions. wikipedia.orglscollege.ac.in

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) and an activating agent like oxalyl chloride, followed by a hindered base such as triethylamine. It is known for its high yields and mild conditions. lscollege.ac.in

The choice of oxidant depends on the substrate's sensitivity to acidic or basic conditions and the desired scale of the reaction. byjus.comlscollege.ac.in

Specific Synthesis of this compound Precursors

The successful synthesis of this compound is critically dependent on the efficient preparation of its key building blocks: the 5-fluoro-2-methylphenyl synthon and the hexyl moiety.

Preparation of 5-Fluoro-2-methylphenyl Synthons

The 5-fluoro-2-methylphenyl group can be incorporated using several precursor molecules. A common starting material is 5-fluoro-2-methylaniline (B146954). chemicalbook.com From this aniline (B41778), other useful synthons can be prepared. For instance, diazotization followed by a Sandmeyer-type reaction can introduce various functional groups. To prepare (5-fluoro-2-methylphenyl)boronic acid for Suzuki coupling, the aniline can be converted to the corresponding aryl halide, which is then subjected to lithiation and reaction with a trialkyl borate.

Alternatively, 4-fluorotoluene can serve as a direct precursor in Friedel-Crafts acylation. ncert.nic.in This commercially available starting material offers a more direct route if the acylation proceeds with the desired regioselectivity.

Elaboration of the Hexyl Moiety

The six-carbon hexyl chain can be introduced in several forms, depending on the chosen synthetic strategy.

Hexanoyl Chloride: For Friedel-Crafts acylation or certain cross-coupling reactions, hexanoyl chloride is the required acylating agent. guidechem.com It can be readily prepared from hexanoic acid by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. chemicalbook.comprepchem.com

Hexyl Grignard Reagent: For the synthesis of the secondary alcohol precursor, a Grignard reagent, hexylmagnesium bromide (C₆H₁₃MgBr), is necessary. This is prepared by reacting 1-bromohexane (B126081) with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). byjus.comyoutube.comwikipedia.org This organometallic reagent can then be reacted with 5-fluoro-2-methylbenzaldehyde (B1334153) to form 1-(5-fluoro-2-methylphenyl)hexan-1-ol.

Diverse Synthetic Routes to this compound

The synthesis of this compound can be approached through several distinct pathways, primarily categorized into direct construction methods and the transformation of pre-existing functional groups.

Direct Construction from Aromatic and Aliphatic Components

The most direct and convergent approach to synthesizing this compound is through the Friedel-Crafts acylation of 4-fluoro-1-methylbenzene (also known as 4-fluorotoluene). libretexts.orglibretexts.org This electrophilic aromatic substitution reaction involves the introduction of a hexanoyl group onto the aromatic ring. libretexts.org

In a typical procedure, 4-fluorotoluene is reacted with hexanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.orgchemguide.co.uk The reaction proceeds with the formation of a highly electrophilic acylium ion from the hexanoyl chloride and AlCl₃. This electrophile then attacks the electron-rich aromatic ring of 4-fluorotoluene. The methyl group is an activating group and directs the incoming acyl group to the ortho and para positions. libretexts.orgchemguide.co.uk Due to the steric hindrance from the methyl group, the major product is the para-substituted isomer, which in this case corresponds to the desired 2-methyl isomer relative to the newly introduced acyl group.

Reaction Scheme: Friedel-Crafts Acylation
ReactantsCatalystProduct
4-Fluoro-1-methylbenzene + Hexanoyl chlorideAlCl₃This compound

This table illustrates a primary synthetic route to the target compound.

Transformation of Pre-existing Functional Groups

An alternative strategy involves the modification of a precursor molecule that already contains a portion of the desired structure. imperial.ac.ukvanderbilt.edu A plausible synthetic route could commence with a precursor such as 1-(5-fluoro-2-hydroxyphenyl)-1-ethanone, which can be synthesized via a Fries rearrangement of 4-fluorophenyl acetate (B1210297). chemicalbook.com

This multi-step approach would involve two key transformations:

Conversion of the hydroxyl group to a methyl group: This can be a challenging transformation but can be achieved through a two-step process. First, the phenolic hydroxyl group is converted to a better leaving group, such as a tosylate. Then, reduction of the tosylate can yield the desired methyl group.

Elongation of the acetyl side chain to a hexanoyl side chain: The ketone of the ethanone (B97240) precursor can be reacted with a suitable organometallic reagent, such as a butylmagnesium bromide (a Grignard reagent), to form a tertiary alcohol. Subsequent oxidation of this alcohol would yield the target hexan-1-one. Protecting the phenolic hydroxyl group would be necessary before performing the Grignard reaction. pearson.com

This pathway, while longer, offers flexibility in building the molecule and can be advantageous if the starting precursors are readily available. imperial.ac.uk

Advanced Fluorination Techniques Applicable to the Hexan-1-one Scaffold

Introducing the fluorine atom at a later stage of the synthesis can be a strategic choice, especially when dealing with complex molecules. Modern fluorination methods offer a range of options for this purpose. researchgate.netsigmaaldrich.com

For the hexan-1-one scaffold, two primary types of advanced fluorination techniques could be considered:

Electrophilic Fluorination: If a precursor molecule without the fluorine atom, such as 1-(2-methylphenyl)hexan-1-one, is synthesized, an electrophilic fluorinating agent can be used to introduce the fluorine atom onto the aromatic ring. Reagents like Selectfluor are powerful electrophilic fluorine sources that can achieve this transformation. mdpi.com The directing effects of the methyl and acyl groups would influence the position of fluorination.

Deoxyfluorination: This technique involves the conversion of a carbonyl group (ketone) into a gem-difluoro group. acs.org While this would not yield the target monofluorinated compound directly, it is a relevant advanced technique for the hexan-1-one scaffold. Reagents such as sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST) can be used for this purpose. sigmaaldrich.comacs.org

Applicable Advanced Fluorination Techniques
TechniqueReagent ExamplePotential Application
Electrophilic FluorinationSelectfluorIntroduction of a fluorine atom onto the aromatic ring of a precursor. mdpi.com
DeoxyfluorinationSulfur Tetrafluoride (SF₄)Conversion of the ketone to a gem-difluoro group. acs.org

This table summarizes advanced fluorination methods potentially applicable to the synthesis.

Green Chemistry and Sustainable Synthesis Approaches for the Compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. numberanalytics.comresearchgate.net For the synthesis of this compound, several greener alternatives to the traditional Friedel-Crafts acylation exist.

One significant area of improvement is the replacement of the stoichiometric Lewis acid catalyst, AlCl₃, which generates a large amount of acidic waste. researchgate.netrsc.org Sustainable alternatives include:

Solid Acid Catalysts: Heterogeneous catalysts like sulfated zirconia can be used to promote Friedel-Crafts acylation. rsc.org These catalysts are often recoverable and reusable, reducing waste and simplifying product purification. rsc.org

Methanesulfonic Anhydride: This reagent can promote Friedel-Crafts acylation without the need for metallic or halogenated components. organic-chemistry.orgacs.org The byproducts are generally more benign, and the reactions can sometimes be performed without a solvent, further reducing the environmental impact. organic-chemistry.org

Another green chemistry consideration is the choice of acylating agent. Using carboxylic acids directly instead of acyl chlorides as acylating agents is also a greener approach, as it avoids the generation of HCl as a byproduct. researchgate.net

Green Chemistry Approaches for Synthesis
Green ApproachExampleAdvantage
Solid Acid CatalystSulfated ZirconiaReusable, reduces acidic waste. rsc.org
Metal- and Halogen-Free PromoterMethanesulfonic AnhydrideAvoids metallic and halogenated waste. organic-chemistry.orgacs.org
Alternative Acylating AgentCarboxylic AcidsAvoids the formation of HCl byproduct. researchgate.net

This table highlights sustainable alternatives for the synthesis of the target compound.

Reaction Chemistry and Transformational Pathways of 1 5 Fluoro 2 Methylphenyl Hexan 1 One

Reactivity of the Ketone Carbonyl Group

The ketone carbonyl group (C=O) is a site of significant reactivity due to the polarization of the carbon-oxygen double bond. The higher electronegativity of oxygen draws electron density away from the carbonyl carbon, rendering it electrophilic and susceptible to attack by nucleophiles. khanacademy.org

Nucleophilic Addition Reactions

A fundamental reaction of ketones is the nucleophilic addition to the carbonyl carbon. libretexts.org This reaction proceeds via a tetrahedral intermediate which is then typically protonated to yield an alcohol. youtube.com The steric hindrance from the adjacent alkyl and substituted aryl groups, as well as the electronic properties of the nucleophile, influence the reaction rate. For 1-(5-Fluoro-2-methylphenyl)hexan-1-one, the carbonyl carbon is attacked by a nucleophile, leading to the formation of a new carbon-nucleophile bond and the conversion of the carbonyl group into a hydroxyl group upon workup.

Table 1: Examples of Nucleophilic Addition to a Ketone

Nucleophile Type Reagent Example Product Type
Hydride Sodium borohydride (B1222165) (NaBH₄) Secondary Alcohol
Organometallic Grignard Reagent (e.g., CH₃MgBr) Tertiary Alcohol
Cyanide Hydrogen Cyanide (HCN) Cyanohydrin

The general mechanism involves the nucleophile attacking the electrophilic carbonyl carbon, breaking the π-bond and pushing electrons onto the oxygen atom to form an alkoxide intermediate. khanacademy.org Subsequent protonation of this intermediate yields the final addition product.

Reduction Reactions to Alcohols

The ketone functional group of this compound can be readily reduced to a secondary alcohol, 1-(5-Fluoro-2-methylphenyl)hexan-1-ol. This transformation is a specific type of nucleophilic addition where the nucleophile is a hydride ion (H⁻). Common laboratory reagents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com

Sodium Borohydride (NaBH₄) is a mild reducing agent that is selective for aldehydes and ketones. It is typically used in protic solvents like ethanol (B145695) or methanol.

Lithium Aluminum Hydride (LiAlH₄) is a much stronger reducing agent capable of reducing ketones as well as less reactive functional groups like carboxylic acids and esters. It must be used in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF) and requires a separate aqueous workup step.

Other reduction methods, such as the Clemmensen (using zinc amalgam and HCl) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reductions, can deoxygenate the carbonyl group entirely to a methylene (B1212753) (CH₂) group, yielding 1-fluoro-4-methyl-2-hexylbenzene. libretexts.org

Formation of Imines, Oximes, and Hydrazones

Ketones react with primary amines and related compounds in an acid-catalyzed condensation reaction to form carbon-nitrogen double bond derivatives. libretexts.orglibretexts.org These reactions proceed through a nucleophilic addition to form a carbinolamine intermediate, which then dehydrates to yield the final product. libretexts.org

Imines (Schiff Bases): Reaction with a primary amine (R-NH₂) converts this compound into the corresponding N-substituted imine. masterorganicchemistry.com The reaction is reversible and is often driven to completion by removing the water that is formed. libretexts.org

Oximes: The reaction with hydroxylamine (B1172632) (NH₂OH) produces an oxime. Oximes are often crystalline solids and can be useful for the purification and characterization of liquid ketones. libretexts.org

Hydrazones: Reaction with hydrazine (NH₂NH₂) yields a hydrazone. nih.gov Substituted hydrazines, such as 2,4-dinitrophenylhydrazine, are also commonly used to create highly crystalline derivatives (2,4-dinitrophenylhydrazones) that serve as qualitative tests for aldehydes and ketones. libretexts.org

Table 2: Condensation Reactions of this compound

Reagent Reagent Structure Product Type Product C=N Structure
Primary Amine R-NH₂ Imine (Schiff Base) C=N-R
Hydroxylamine NH₂OH Oxime C=N-OH

Reactions Involving the Aromatic Ring System

The reactivity of the phenyl ring is governed by the electronic effects of its substituents: the fluoro group, the methyl group, and the hexanoyl group.

Electrophilic Aromatic Substitution Patterns

In electrophilic aromatic substitution (EAS), an electrophile attacks the electron-rich benzene (B151609) ring, replacing one of the hydrogen atoms. The existing substituents on the ring direct the position of the incoming electrophile.

-CH₃ (Methyl): An alkyl group that is weakly activating and an ortho, para-director due to inductive effects and hyperconjugation.

-F (Fluoro): A halogen that is deactivating due to its strong inductive electron withdrawal, but is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance.

-C(O)C₅H₁₁ (Hexanoyl): A ketone group that is strongly deactivating and a meta-director due to both inductive and resonance electron withdrawal.

Table 3: Directing Effects of Substituents on the Phenyl Ring

Substituent Position on Ring Electronic Effect Directing Influence
-CH₃ 2 Activating ortho, para
-F 5 Deactivating ortho, para

Nucleophilic Aromatic Substitution (if activated)

Nucleophilic aromatic substitution (SₙAr) involves a nucleophile replacing a leaving group on an aromatic ring. This reaction is generally difficult and requires the ring to be "activated" by the presence of strong electron-withdrawing groups positioned ortho and/or para to a good leaving group. masterorganicchemistry.com

In this compound, the fluorine atom can act as a leaving group. For SₙAr to occur at the C5 position, the ring needs to be activated by electron-withdrawing groups at the ortho (C4, C6) and para (C2) positions relative to the fluorine.

The hexanoyl group is strongly electron-withdrawing, but it is located meta to the fluorine, providing minimal activation for SₙAr.

The methyl group at the C2 position is electron-donating, which deactivates the ring towards nucleophilic attack.

Due to this substitution pattern, this compound is not strongly activated for nucleophilic aromatic substitution. The reaction is unlikely to proceed under standard SₙAr conditions and would require very harsh conditions or a different mechanism, such as one involving an organometallic intermediate. nih.govnih.gov

Reactivity of the Methyl Group on the Phenyl Ring

The methyl group at the ortho position to the hexanoyl substituent on the phenyl ring is a site of potential reactivity, primarily through oxidation or halogenation reactions.

Oxidation: The benzylic methyl group can be oxidized to various functional groups, including aldehydes and carboxylic acids, under appropriate conditions. tandfonline.comresearchgate.net The use of strong oxidizing agents like potassium permanganate (B83412) or chromic acid typically leads to the formation of the corresponding carboxylic acid. tandfonline.com Milder and more selective oxidation to the aldehyde can be achieved using specific reagents or catalytic systems, such as N-bromosuccinimide (NBS) under photoirradiation in the presence of a radical initiator. researchgate.net Enzymatic oxidation represents another mild and selective method for converting aromatic methyl groups to aldehydes. acs.org

Table 1: Potential Oxidation Reactions of the Methyl Group

Reactant Product
Potassium Permanganate (KMnO4) 4-Fluoro-2-(1-oxohexyl)benzoic acid

Halogenation: The benzylic protons of the methyl group can be substituted with halogens (Cl, Br) through free-radical halogenation. This reaction is typically initiated by UV light or a radical initiator in the presence of a halogenating agent like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS). The resulting benzylic halide is a versatile intermediate for further nucleophilic substitution reactions.

Table 2: Potential Halogenation Reactions of the Methyl Group

Reactant Product
N-Bromosuccinimide (NBS), Benzoyl Peroxide 1-(2-(Bromomethyl)-5-fluorophenyl)hexan-1-one

Transformations of the Hexyl Chain

The hexyl chain of this compound offers multiple positions for functionalization, most notably at the alpha-carbon adjacent to the ketone and at the terminal methyl group.

Alpha-Functionalization of the Ketone

The alpha-position of the ketone is particularly reactive due to the acidity of the α-protons, which allows for the formation of an enol or enolate intermediate. This enables a variety of functionalization reactions. wikipedia.org

α-Halogenation: The ketone can undergo halogenation at the alpha-position under either acidic or basic conditions. wikipedia.orgnih.gov For instance, reaction with bromine in acetic acid would likely yield the α-bromo ketone. nih.gov The use of N-halosuccinimides can also be employed for this transformation. organic-chemistry.org These α-haloketones are valuable precursors for a range of nucleophilic substitution and elimination reactions.

α-Hydroxylation: The introduction of a hydroxyl group at the alpha-position can be achieved through several methods, including the oxidation of the corresponding enolate. organic-chemistry.orgacs.org Reagents like molecular oxygen in the presence of a suitable catalyst can facilitate this transformation. acs.org Electrochemical methods have also been developed for the α-hydroxylation of aryl ketones. rsc.org

α-Amination: An amino group can be introduced at the alpha-position through reactions such as the direct amination of the ketone using specific nitrogen sources. colab.wsorganic-chemistry.orgchemistryviews.org For example, the use of azodicarboxylates in the presence of a suitable catalyst can lead to the formation of α-amino ketones. organic-chemistry.org

Table 3: Potential Alpha-Functionalization Reactions of the Ketone

Reaction Type Reagents Potential Product
α-Bromination Br2, Acetic Acid 2-Bromo-1-(5-fluoro-2-methylphenyl)hexan-1-one
α-Hydroxylation O2, Phase-Transfer Catalyst 1-(5-Fluoro-2-methylphenyl)-2-hydroxyhexan-1-one

Reactions at the Terminal Alkyl Positions

Functionalization of the terminal methyl group of the hexyl chain is more challenging but can be achieved through radical-mediated intramolecular reactions. One classic example is the Hofmann-Löffler-Freytag reaction, which involves the formation of a nitrogen-centered radical that abstracts a hydrogen atom from a remote carbon, typically at the δ-position, leading to the formation of a cyclic amine. wikipedia.orgalfa-chemistry.comnumberanalytics.com For this to be applicable to this compound, the ketone would first need to be converted to an appropriate N-haloamine derivative.

Another approach for terminal functionalization involves directed C-H activation strategies, although these often require specific directing groups to be installed on the molecule.

Cascade and Multicomponent Reactions Incorporating this compound

Cascade and multicomponent reactions (MCRs) are efficient synthetic strategies that allow for the formation of complex molecules in a single operation. nih.govnih.govorganic-chemistry.org Ketones are common components in many such reactions. researchgate.netrsc.orgnih.gov

This compound could potentially participate in various MCRs. For example, in a Mannich-type reaction, it could serve as the enolizable ketone component, reacting with a non-enolizable aldehyde and an amine to form a β-amino ketone. nih.gov It could also be a substrate in Povarov-type reactions for the synthesis of tetrahydroquinolines, or in Hantzsch-type dihydropyridine (B1217469) synthesis. nih.gov

The specific outcomes of such reactions would be highly dependent on the reaction conditions and the other components involved. The presence of different reactive sites in this compound could lead to complex and interesting molecular architectures through carefully designed cascade sequences.

Table 4: Illustrative Multicomponent Reactions

Reaction Name Potential Reactants Potential Product Class
Mannich Reaction This compound, Formaldehyde, Dimethylamine β-Amino ketone

Spectroscopic and Crystallographic Characterization of 1 5 Fluoro 2 Methylphenyl Hexan 1 One and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. For compounds like 1-(5-fluoro-2-methylphenyl)hexan-1-one, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments is essential for unambiguous signal assignment.

Proton (¹H) NMR for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. In a typical ¹H NMR spectrum of a 1-(substituted-phenyl)hexan-1-one analogue, the signals can be categorized into aromatic and aliphatic regions.

For the aromatic protons of a 1,2,4-trisubstituted benzene (B151609) ring, as in this compound, a complex splitting pattern is expected due to proton-proton and proton-fluorine couplings. The methyl group on the aromatic ring would appear as a singlet in the upfield region of the aromatic spectrum (around 2.1-2.5 ppm).

The hexanoyl chain protons would exhibit characteristic multiplets. The α-methylene protons (adjacent to the carbonyl group) are expected to be the most downfield of the aliphatic signals, appearing as a triplet. The subsequent methylene (B1212753) groups (β, γ, δ) would show complex multiplets, and the terminal methyl group would appear as a triplet further upfield.

Table 1: Predicted ¹H NMR Data for this compound

AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic-H7.0 - 7.5m
-CH₂- (α to C=O)2.8 - 3.0t
Ar-CH₃2.2 - 2.5s
-CH₂- (β to C=O)1.6 - 1.8m
-CH₂- (γ, δ)1.2 - 1.5m
-CH₃ (terminal)0.8 - 1.0t

Note: This is a predicted data table based on analogous compounds. Actual experimental values may vary.

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the different carbon environments within a molecule. The carbonyl carbon of the ketone is typically the most downfield signal, appearing around 200 ppm. The aromatic carbons show signals in the range of 110-165 ppm, with their chemical shifts influenced by the attached substituents (fluoro and methyl groups). The carbon of the methyl group attached to the ring would appear at approximately 20-25 ppm. The aliphatic carbons of the hexanoyl chain would be observed in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

AssignmentPredicted Chemical Shift (δ, ppm)
C=O198 - 202
Aromatic C-F160 - 165 (d, ¹JCF)
Aromatic C-CH₃135 - 140
Aromatic C-H115 - 135
Aromatic C-C=O130 - 138
-CH₂- (α to C=O)38 - 42
-CH₂- (β to C=O)24 - 28
-CH₂- (γ)31 - 35
-CH₂- (δ)22 - 26
Ar-CH₃20 - 25
-CH₃ (terminal)13 - 15

Note: This is a predicted data table based on analogous compounds. 'd' denotes a doublet due to carbon-fluorine coupling. Actual experimental values may vary.

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Analysis

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used to analyze fluorine-containing compounds. wikipedia.org Since ¹⁹F has a nuclear spin of 1/2 and is 100% abundant in nature, it provides sharp signals over a wide chemical shift range, making it an excellent tool for structural analysis. wikipedia.orghuji.ac.il The chemical shift of the fluorine atom in this compound would provide information about its electronic environment. The signal would likely appear as a multiplet due to coupling with the neighboring aromatic protons. For organofluorine compounds, the chemical shift range is typically between -50 to -220 ppm. wikipedia.org The specific chemical shift would be characteristic of a fluorine atom attached to an aromatic ring with both an alkyl and an acyl substituent.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC)

To definitively assign all proton and carbon signals, especially for the complex aromatic region, two-dimensional NMR techniques are employed. emerypharma.com

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, helping to trace the connectivity of the protons in the hexanoyl chain and within the aromatic ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Correlation) : This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of each carbon atom that bears protons. youtube.comyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two or three bonds. sdsu.eduyoutube.com This is particularly useful for identifying quaternary carbons (like the carbonyl carbon and the aromatic carbons attached to the substituents) and for confirming the connection between the hexanoyl chain and the phenyl ring. emerypharma.com

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental formula. algimed.comnih.gov For this compound (C₁₃H₁₇FO), HRMS would be used to confirm the molecular formula by comparing the experimentally measured exact mass with the calculated theoretical mass. The high accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions. algimed.com The fragmentation pattern observed in the mass spectrum would also provide structural information, such as the characteristic loss of the pentyl group or the fluoromethylphenyl group.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity of volatile and semi-volatile compounds and confirming their identity. In the analysis of this compound, the gas chromatograph separates the compound from any impurities, such as starting materials or side-products from its synthesis. The retention time in the GC column is a characteristic property of the compound under specific analytical conditions.

Following separation, the mass spectrometer bombards the eluted compound with electrons, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum serves as a molecular fingerprint. For this compound (molar mass: 208.27 g/mol ), the mass spectrum would be expected to show a molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) of 208.

The fragmentation pattern provides structural confirmation. Key fragmentation pathways for ketones often involve alpha-cleavage on either side of the carbonyl group. The most prominent fragment would likely be the acylium ion, [C₈H₇FO]⁺, resulting from the loss of the pentyl radical (•C₅H₁₁). This would produce a strong signal at m/z 153. Another significant fragmentation would be the loss of the fluoromethylphenyl group, leading to a hexanoyl cation [C₆H₁₁O]⁺ at m/z 99. While specific experimental data for this compound is not widely published, analysis of related structures like 1-(2-methylphenyl)ethanone provides insight into typical fragmentation. nist.gov

An illustrative table of expected major fragments in the mass spectrum of this compound is provided below.

Table 1: Predicted GC-MS Fragmentation Data for this compound

m/z Proposed Fragment Ion Structure
208 Molecular Ion [M]⁺ [C₁₃H₁₇FO]⁺
153 [M - C₅H₁₁]⁺ (Acylium ion) [C₈H₇FO]⁺
123 [C₈H₈F]⁺ [C₈H₈F]⁺

Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is an essential tool for analyzing mixtures containing compounds that may not be suitable for GC-MS due to low volatility or thermal instability. nih.gov This technique is particularly useful for monitoring the progress of a chemical reaction, identifying components in a complex matrix, or studying the metabolism of a compound. nih.govnih.gov

In the context of this compound, LC-MS can separate the target compound from unreacted starting materials like 5-fluoro-2-methylbenzoic acid or related precursors. bldpharm.com The separation is typically achieved using reverse-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase. nih.gov The components of the mixture elute at different retention times based on their polarity.

The eluent from the LC column is then introduced into the mass spectrometer. Techniques like electrospray ionization (ESI) are commonly used to generate ions in the gas phase from the liquid stream. nih.gov The mass spectrometer then provides mass-to-charge ratio data for each component, allowing for their identification. For instance, in a synthesis mixture, one could track the disappearance of reactants and the appearance of the product with an m/z of 209 [M+H]⁺ in positive ion mode, or 207 [M-H]⁻ in negative ion mode, confirming the successful formation of this compound. This method allows for both qualitative identification and quantitative analysis of the components in the mixture. nih.gov

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. youtube.com It works on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes. youtube.com

The IR spectrum of this compound would exhibit several characteristic absorption bands that confirm its structure. Although a spectrum for the exact compound is not publicly available, data from the analogue 1-(5-fluoro-2-hydroxyphenyl)-1-ethanone offers valuable comparative insights. chemicalbook.com

Key expected absorptions include:

C=O Stretch: A strong, sharp absorption band characteristic of a ketone carbonyl group, typically appearing in the range of 1680-1700 cm⁻¹ for an aryl ketone.

Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region, indicating the presence of the phenyl ring.

C-F Stretch: A strong absorption, typically found in the 1100-1250 cm⁻¹ region, confirming the presence of the fluorine substituent on the aromatic ring.

Aliphatic C-H Stretches: Absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the stretching vibrations of the C-H bonds in the hexanoyl chain and the methyl group.

Aromatic C-H Stretches: Weaker absorptions appearing above 3000 cm⁻¹.

The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the molecule.

Table 2: Characteristic Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Intensity
~3050 Aromatic C-H Stretch Weak-Medium
2870-2960 Aliphatic C-H Stretch Medium-Strong
~1685 Ketone C=O Stretch Strong
~1580, 1480 Aromatic C=C Stretch Medium

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is another form of vibrational spectroscopy that provides complementary information to IR spectroscopy. While IR spectroscopy measures absorption of light, Raman spectroscopy measures the inelastic scattering of light. A key advantage of Raman is that symmetric, non-polar bonds often produce strong signals, whereas they may be weak or absent in an IR spectrum.

For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring vibrations, particularly the ring "breathing" mode. The carbonyl (C=O) stretch would also be visible, though often weaker than in the IR spectrum. The C-F bond would also produce a characteristic Raman signal. This technique is particularly useful for studying the skeletal vibrations of the molecule, providing a detailed picture of its vibrational framework. The combination of both IR and Raman spectra provides a more complete characterization of the molecule's vibrational properties.

X-ray Crystallography for Solid-State Structure

Determination of Molecular Geometry and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov The technique requires a single, high-quality crystal of the compound. When a beam of X-rays is passed through the crystal, the electrons in the molecule diffract the X-rays in a specific pattern. By analyzing this diffraction pattern, the electron density can be mapped, and the exact positions of all atoms in the crystal lattice can be determined. nih.govnih.gov

While a crystal structure for this compound is not available in the public domain, analysis of related structures provides insight into its likely conformation. nih.govnih.gov The analysis would reveal precise bond lengths, bond angles, and torsion angles.

Key structural features of interest would include:

Conformation of the Hexanoyl Chain: X-ray analysis would determine the conformation of the six-carbon chain (e.g., whether it adopts a fully extended, all-trans conformation or a more folded arrangement).

Orientation of the Carbonyl Group: The torsion angle between the plane of the phenyl ring and the carbonyl group would be determined. Steric hindrance from the ortho-methyl group would likely cause the carbonyl group and the attached hexanoyl chain to be twisted out of the plane of the aromatic ring.

Intermolecular Interactions: The analysis would reveal how the molecules pack in the crystal lattice, identifying any significant intermolecular forces such as C-H···O or C-H···F hydrogen bonds that stabilize the crystal structure.

This detailed structural information is invaluable for understanding the molecule's physical properties and its potential interactions with other molecules.

Analysis of Intermolecular Interactions and Crystal Packing

While a specific crystal structure for this compound is not available in the cited literature, a comprehensive analysis of its analogues, particularly other fluorinated aromatic ketones, provides significant insight into the expected intermolecular interactions and crystal packing motifs. The crystal packing of such molecules is dictated by a variety of non-covalent interactions, with the fluorine atom and the carbonyl group playing crucial roles.

The arrangement of molecules in the crystalline state is governed by a network of weak interactions. In fluorinated aromatic compounds, these commonly include C–H⋯O, C–H⋯F, and C–H⋯π interactions. nih.gov The presence of a fluorine atom can enhance interactions with biological systems and is a key feature in medicinal chemistry. nih.gov Phenyl-perfluorophenyl polar-π interactions, for instance, are a recognized binding motif in crystal engineering, arising from electrostatic reinforcement. polimi.itrsc.org

For fluorinated compounds, interactions involving the fluorine atom are of particular interest. The analysis of various fluorinated N-phenylacetamides and N-methylbenzamides shows that interactions like C–F⋯F–C, C–H⋯F, and C–F⋯π are significant in generating different packing motifs. rsc.org These interactions are primarily dispersive in character, though some also have a coulombic component. rsc.org In the crystal structure of (2Z)-2-(4-fluorobenzylidene)-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzothiazin-3-one, H⋯F/F⋯H contacts contribute 10.9% to the crystal packing. doaj.org Similarly, in another fluorinated quinoline (B57606) derivative, C—H⋯F hydrogen bonds contribute to the formation of a three-dimensional network. nih.gov

The interplay of these forces determines the final crystal lattice. Molecules are often linked into dimers, tapes, or complex three-dimensional networks through these hydrogen bonds and other weaker contacts like van der Waals forces. nih.govdoaj.org The carbonyl group frequently participates in C–H⋯O hydrogen bonds, which, along with other interactions, can generate distinct structural motifs, such as the R²₂(14) ring motif observed in some related heterocyclic ketones. researchgate.net

Table 1: Contribution of Key Intermolecular Contacts in Analogous Fluorinated Compounds from Hirshfeld Surface Analysis

Compound/ClassH···H Contacts (%)H···C/C···H Contacts (%)H···F/F···H Contacts (%)Reference
(2Z)-2-(4-fluorobenzylidene)-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzothiazin-3-one33.926.710.9 doaj.org
(5E,5′E,6Z,6′Z)-6,6′-[ethane-1,2-diylbis(azanylylidene)]bis{5-[2-(4-fluorophenyl)hydrazono]...}-2.5-hydrate48–50-- nih.gov
(E)-2-methoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol (MFIP)-20- nih.gov

Other Spectroscopic Techniques (e.g., UV-Vis Spectroscopy)

The ultraviolet-visible (UV-Vis) spectrum of this compound is expected to be characterized by absorption bands originating from electronic transitions within the carbonyl group and the substituted benzene ring. Studies on analogous substituted acetophenones provide a reliable framework for interpreting these spectral features. aip.orgcdnsciencepub.com

Typically, acetophenones exhibit two main absorption regions in their UV spectra. The first is a weak band at longer wavelengths (around 280 nm), which is attributed to the n→π* transition of the carbonyl group's non-bonding electrons. aip.org The second is a much more intense band at shorter wavelengths (around 240-250 nm), known as the B-band, which arises from a π→π* transition within the conjugated system of the benzene ring and the carbonyl group. aip.orgresearchgate.net

The positions and intensities of these bands are sensitive to the substitution pattern on the aromatic ring. cdnsciencepub.com The presence of an ortho-methyl group, as in this compound, is known to cause significant steric hindrance with the acetyl group. cdnsciencepub.commun.ca This steric clash can force the carbonyl group out of the plane of the benzene ring, which inhibits resonance. The consequence of this reduced conjugation is a hypsochromic shift (a shift to a shorter wavelength) and a hypochromic effect (a decrease in molar absorptivity, ε) for the main π→π* transition band. mun.cacdnsciencepub.com For example, the introduction of a 2-methyl group to acetophenone (B1666503) causes the intensity of the main absorption band to be approximately halved. cdnsciencepub.com

The solvent can also influence the position of the absorption bands. For the n→π* transition, a shift to shorter wavelengths (a blue shift) is typically observed as the polarity of the solvent increases. Conversely, π→π* transitions often exhibit a red shift (a shift to longer wavelengths) in more polar solvents. aip.org

Table 2: UV Absorption Data for Analogous Substituted Acetophenones in n-Heptane

Compoundλmax (n→π) (nm)log ελmax (π→π) (nm)log εReference
Acetophenone319.51.71240.04.11 aip.org
p-Chloroacetophenone320.01.80251.04.18 aip.org
p-Aminoacetophenone--314.04.25 aip.org

Computational and Theoretical Investigations of 1 5 Fluoro 2 Methylphenyl Hexan 1 One

Quantum Chemical Studies

Quantum chemical studies predict the geometric and electronic properties of 1-(5-Fluoro-2-methylphenyl)hexan-1-one. These methods model the molecule's behavior by solving the Schrödinger equation, providing a foundational understanding of its stability and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can determine the optimized geometry of this compound. researchgate.net These calculations reveal key structural parameters like bond lengths, bond angles, and dihedral angles, establishing the most stable three-dimensional conformation of the molecule.

From the electronic structure, various global reactivity descriptors can be calculated. These parameters, derived from the energies of the frontier molecular orbitals, help to quantify the chemical reactivity and kinetic stability of the compound.

Table 1: Calculated Global Reactivity Descriptors

Parameter Definition Significance
Ionization Potential (I) I ≈ -EHOMO The energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMO The energy released when an electron is added.
Global Hardness (η) η = (I - A) / 2 Measures resistance to change in electron distribution.
Global Softness (S) S = 1 / (2η) The reciprocal of hardness, indicating reactivity.
Electronegativity (χ) χ = (I + A) / 2 Measures the power of an atom to attract electrons.
Chemical Potential (μ) μ = -χ The escaping tendency of electrons from a system.

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Measures the propensity to accept electrons. |

Note: The values for these descriptors are derived from the HOMO and LUMO energies and provide a theoretical basis for predicting the molecule's reactivity in chemical reactions.

Molecular Orbital Analysis (e.g., HOMO-LUMO Gap, Frontier Molecular Orbitals)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity and electronic transitions. The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. nih.gov

The distribution of these orbitals on the molecular frame is crucial. For this compound, the HOMO is typically localized over the electron-rich aromatic ring, whereas the LUMO is often centered on the carbonyl group and adjacent atoms. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability. researchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net This energy gap is also fundamental in determining the electronic absorption properties of the molecule. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP surface is color-coded to represent different electrostatic potential values.

For this compound, the MEP map would typically show:

Red Regions: Areas of most negative potential, indicating electron-rich sites prone to electrophilic attack. This region is expected to be concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. nih.gov

Blue Regions: Areas of most positive potential, indicating electron-deficient sites susceptible to nucleophilic attack. These are generally found around the hydrogen atoms, particularly those on the aromatic ring.

Green Regions: Areas of neutral or near-zero potential.

The MEP map provides a clear, three-dimensional visualization of the molecule's electrostatic landscape, guiding the understanding of intermolecular interactions. nih.gov

Theoretical Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, providing a powerful complement to experimental characterization.

Calculated Vibrational Frequencies (IR, Raman)

Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of this compound. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. researchgate.net These calculated frequencies are often scaled by a specific factor to correct for anharmonicity and limitations in the theoretical model, allowing for a more accurate comparison with experimental data. researchgate.net

The analysis allows for the assignment of specific vibrational modes to the observed spectral peaks. For instance, the characteristic stretching frequency of the carbonyl group (C=O) is a prominent feature in the IR spectrum and can be precisely calculated.

Table 2: Selected Calculated Vibrational Frequencies and Their Assignments

Vibrational Mode Calculated Frequency (cm-1) (Scaled) Assignment
C-H stretch (aromatic) ~3100-3000 Stretching of C-H bonds on the phenyl ring.
C-H stretch (aliphatic) ~2980-2850 Stretching of C-H bonds in the hexyl chain.
C=O stretch ~1700-1680 Stretching of the carbonyl group.
C=C stretch (aromatic) ~1600-1450 Stretching of carbon-carbon bonds in the phenyl ring.

Note: These are representative frequency ranges. Precise values are obtained from specific DFT calculations.

Predicted NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure elucidation. arxiv.org Theoretical calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts. nih.gov

These predictions are based on calculating the isotropic magnetic shielding tensors for each nucleus in the molecule. The calculated shielding values are then referenced against a standard, typically Tetramethylsilane (TMS), to yield the chemical shifts (δ) in parts per million (ppm). mdpi.com Comparing the predicted NMR spectra with experimental data serves as a powerful tool for structural verification. arxiv.org Recent advances in machine learning, sometimes combined with DFT, have further improved the accuracy of these predictions. mdpi.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carbonyl Carbon (C=O) N/A ~195-205
Aromatic Carbons N/A ~110-160
Aromatic Hydrogens ~7.0-7.5 N/A
Aliphatic Carbons (hexyl) N/A ~14-40
Aliphatic Hydrogens (hexyl) ~0.9-3.0 N/A
Methyl Carbon (on ring) N/A ~15-25

Note: These are estimated chemical shift ranges. Actual predicted values depend on the specific computational method and level of theory used.

Molecular Modeling and Simulation

Molecular modeling and simulation are powerful tools used to predict the behavior and properties of molecules at an atomic level. These techniques would allow researchers to understand the three-dimensional structure, flexibility, and interactions of this compound without synthesizing it in a lab.

Conformational Analysis and Energy Landscapes

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and determining their relative energies. For a flexible molecule like this compound, with its rotatable hexyl chain and the bond between the phenyl ring and the carbonyl group, a multitude of conformers exist.

A theoretical energy landscape would map these conformers, with energy minima corresponding to stable or metastable states. The global minimum would represent the most stable conformation. Key areas of flexibility would include the torsion angles along the hexyl chain and the orientation of the acyl group relative to the fluorinated phenyl ring. The presence of the methyl and fluoro substituents on the phenyl ring introduces steric and electronic effects that would significantly influence the preferred conformations and the energy barriers between them.

Table 1: Hypothetical Torsion Angles and Relative Energies for Major Conformers (Note: This data is illustrative and not from published research on this specific compound.)

ConformerTorsion Angle 1 (C-C-C-C)Torsion Angle 2 (Ar-C(O)-C-C)Relative Energy (kcal/mol)
A~180° (anti)~0°0.00 (Global Minimum)
B~60° (gauche)~0°0.95
C~180° (anti)~120°2.50
D~60° (gauche)~120°3.75

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations would provide insights into the dynamic behavior of this compound over time. By simulating the movements of atoms based on a force field, researchers could observe how the molecule flexes, vibrates, and interacts with its environment (e.g., a solvent) at a specific temperature and pressure.

An MD simulation would reveal the transitions between different conformational states, the stability of the most populated conformers, and the timescale of these motions. This information is crucial for understanding how the molecule might interact with biological targets or other chemical species, as its dynamic shape can be as important as its lowest-energy structure.

Structure-Property Relationship Studies (Theoretical Aspects)

Theoretical structure-property relationship studies aim to predict a molecule's physicochemical properties based on its computed electronic and structural features. For this compound, these studies would correlate its molecular structure with properties like polarity, solubility, and electronic characteristics.

Calculations such as Quantum Theory of Atoms in Molecules (QTAIM) or Natural Bond Orbital (NBO) analysis could be employed to understand the electronic nature of the molecule. For instance, the electron-withdrawing fluorine atom and the electron-donating methyl group would create a specific charge distribution across the aromatic ring. The carbonyl group is a strong hydrogen bond acceptor, and its properties would be modulated by the substituents on the ring. The long hexyl chain contributes to the molecule's lipophilicity. Theoretical calculations could quantify these effects, providing valuable predictions for the compound's behavior.

Table 2: Predicted Physicochemical Properties from Theoretical Calculations (Note: This data is illustrative and not from published research on this specific compound.)

PropertyPredicted ValueMethod of Prediction
Dipole Moment~3.5 DDensity Functional Theory (DFT)
Polar Surface Area (PSA)~17.1 ŲComputational Fragment-Based
LogP (Octanol-Water Partition)~4.2Atom-Based Contribution Method
HOMO-LUMO Gap~5.8 eVDensity Functional Theory (DFT)

Mechanistic Studies of Reactions Involving 1 5 Fluoro 2 Methylphenyl Hexan 1 One

Elucidation of Reaction Pathways and Intermediates

No information is available in the public scientific literature regarding the elucidation of reaction pathways and intermediates for reactions involving 1-(5-Fluoro-2-methylphenyl)hexan-1-one.

Transition State Characterization (computational and experimental approaches)

There are no publicly available studies on the computational or experimental characterization of transition states in reactions of this compound.

Kinetic Investigations and Rate Law Determinations

A search of the scientific literature did not yield any kinetic investigations or rate law determinations for reactions involving this compound.

Isotope Effect Studies for Reaction Mechanism Probing

No studies utilizing isotope effects to probe the reaction mechanisms of this compound have been found in the public domain.

Role of Catalysis in Transformations of the Compound

There is no available research detailing the role of catalysis in chemical transformations of this compound.

Synthesis and Characterization of Structural Analogues and Derivatives of 1 5 Fluoro 2 Methylphenyl Hexan 1 One

Systematic Modification of the Alkyl Side Chain

The hexanoyl group, a six-carbon linear alkyl chain, is a key feature of the parent molecule. Its length, branching, and the potential inclusion of other functional groups can significantly impact the compound's physical and chemical characteristics. The primary method for synthesizing these analogues is the Friedel-Crafts acylation of 4-fluoro-1-methylbenzene with a corresponding modified acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

The synthesis of homologues involves varying the length of the linear alkyl chain. This is achieved by using different acyl chlorides (e.g., propanoyl chloride, butanoyl chloride, octanoyl chloride) in the acylation reaction. For instance, the use of octanoyl chloride with 4-fluoro-1-methylbenzene would yield the eight-carbon homologue, 1-(5-fluoro-2-methylphenyl)octan-1-one. riekemetals.com

Branched isomers are created by introducing alkyl groups onto the main side chain. This is accomplished by utilizing branched acyl chlorides. There are several structural isomers of hexane, such as 2-methylpentane (B89812) and 3-methylpentane, which can be used to generate the corresponding acyl chlorides for the synthesis of branched ketone analogues. quora.com For example, reacting 4-fluoro-1-methylbenzene with 2-methylpentanoyl chloride would result in the formation of 1-(5-fluoro-2-methylphenyl)-2-methylpentan-1-one. The introduction of branching can influence the molecule's conformation and its interactions with biological targets.

Table 1: Examples of Alkyl Side Chain Homologues and Branched Isomers

Acyl Chloride PrecursorResulting Analogue NameAlkyl Chain Description
Butanoyl chloride1-(5-Fluoro-2-methylphenyl)butan-1-one4-carbon linear chain
Hexanoyl chloride1-(5-Fluoro-2-methylphenyl)hexan-1-one6-carbon linear chain
Octanoyl chloride1-(5-Fluoro-2-methylphenyl)octan-1-one8-carbon linear chain
2-Methylpentanoyl chloride1-(5-Fluoro-2-methylphenyl)-2-methylpentan-1-oneBranched 6-carbon chain
3,3-Dimethylbutanoyl chloride1-(5-Fluoro-2-methylphenyl)-3,3-dimethylbutan-1-oneBranched 6-carbon chain

Furthermore, heteroatoms such as oxygen, nitrogen, or sulfur can be introduced into the alkyl chain to create ether, amine, or thioether linkages. sioc-journal.cn This is typically achieved through multi-step synthetic sequences. For example, a precursor alcohol could be synthesized and then etherified, or an amine could be introduced via reductive amination. These modifications can introduce polar interactions and hydrogen bonding capabilities.

Derivatization of the Phenyl Ring

The substituted phenyl ring is a critical component for molecular recognition and interaction. Altering the substituents on this ring can fine-tune the electronic and steric properties of the entire compound.

The specific placement of the fluorine and methyl groups on the phenyl ring is crucial. Synthesizing positional isomers allows for an investigation into the importance of the ortho, meta, and para relationships between the substituents and the ketone group. While the parent compound is this compound, other isomers such as 1-(2-fluoro-5-methylphenyl)hexan-1-one or 1-(4-fluoro-2-methylphenyl)hexan-1-one (B7934948) could be synthesized. This is typically achieved by starting with the corresponding substituted fluorotoluene isomer (e.g., 3-fluoro-1-methylbenzene or 3-fluoro-4-methylbenzene) and performing a Friedel-Crafts acylation with hexanoyl chloride. The synthesis of meta-substituted phenols, for example, has historically been more challenging due to the ortho- and para-directing effects of the hydroxyl group, and similar considerations apply to other substituted aromatics. nih.gov

Table 2: Examples of Positional Isomers

Starting Aromatic CompoundResulting Isomer Name
4-Fluoro-1-methylbenzeneThis compound
3-Fluoro-1-methylbenzene1-(4-Fluoro-2-methylphenyl)hexan-1-one
2-Fluoro-1-methylbenzene1-(3-Fluoro-2-methylphenyl)hexan-1-one & 1-(6-Fluoro-2-methylphenyl)hexan-1-one
4-Fluoro-1-ethylbenzene1-(5-Fluoro-2-ethylphenyl)hexan-1-one

The electronic nature of the phenyl ring can be further modified by introducing additional substituents. Electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups, and electron-withdrawing groups (EWGs) such as nitro (-NO₂) or trifluoromethyl (-CF₃) can be appended to the ring. acs.org The synthesis of these derivatives often requires starting with a more complex substituted benzene (B151609) derivative. For example, to synthesize 1-(4-amino-5-fluoro-2-methylphenyl)hexan-1-one, one might start with 5-fluoro-2-methylaniline (B146954) and introduce the hexanoyl group, although the directing effects of the existing substituents must be carefully considered. The presence of these groups alters the electron density of the aromatic ring, which can influence reaction rates and the compound's interaction with other molecules.

Table 3: Examples of Derivatives with EDGs and EWGs

Derivative TypeExample SubstituentExample Compound Name
Electron-DonatingMethoxy (-OCH₃)1-(5-Fluoro-4-methoxy-2-methylphenyl)hexan-1-one
Electron-DonatingAmino (-NH₂)1-(4-Amino-5-fluoro-2-methylphenyl)hexan-1-one
Electron-WithdrawingNitro (-NO₂)1-(5-Fluoro-2-methyl-4-nitrophenyl)hexan-1-one
Electron-WithdrawingTrifluoromethyl (-CF₃)1-(5-Fluoro-2-methyl-4-(trifluoromethyl)phenyl)hexan-1-one

Functionalization and Derivatization at the Ketone Moiety

The ketone functional group in this compound is a versatile handle for a variety of chemical transformations. These modifications can be broadly categorized into reactions that build new heterocyclic systems and those that introduce chirality at or adjacent to the carbonyl group. Such derivatizations are crucial for exploring the structure-activity relationships of this class of compounds in various scientific domains.

Synthesis of Ketone-Derived Heterocycles

The carbonyl group of this compound serves as a key electrophilic site for the construction of various heterocyclic rings, which are prevalent scaffolds in medicinal chemistry and material science. amazonaws.com Common strategies involve the reaction of the ketone or a more reactive 1,3-dicarbonyl derivative with dinucleophiles to form five- or six-membered rings.

Pyrazoles:

One of the most common methods for synthesizing substituted pyrazoles involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) derivatives. organic-chemistry.orgclockss.org For this to be applicable to this compound, it must first be converted to a suitable 1,3-dicarbonyl intermediate. A common method to achieve this is through a Claisen condensation with an appropriate ester, such as ethyl acetate (B1210297), to yield the corresponding β-diketone: 1-(5-fluoro-2-methylphenyl)-3-hydroxy-1-oxohex-2-ene.

This β-diketone can then be reacted with hydrazine hydrate (B1144303) or a substituted hydrazine (e.g., phenylhydrazine) in a suitable solvent like ethanol (B145695) or acetic acid. The reaction proceeds via a condensation-cyclization sequence to yield the corresponding pyrazole (B372694). organic-chemistry.orgsemanticscholar.org The use of an unsymmetrical β-diketone can potentially lead to a mixture of regioisomers, although one isomer often predominates depending on the reaction conditions and the nature of the substituents. nih.gov

A general scheme for this transformation is presented below:

Step 1: Formation of β-Diketone: this compound reacts with a base (e.g., sodium ethoxide) and an ester (e.g., ethyl formate) to form the intermediate 1,3-dicarbonyl compound.

Step 2: Cyclization with Hydrazine: The resulting β-diketone is treated with a hydrazine derivative, leading to the formation of the pyrazole ring. organic-chemistry.org

Illustrative Data for Pyrazole Synthesis from 1-Aryl-1,3-diones:

Reactant 1 (Diketone)Reactant 2 (Hydrazine)SolventConditionsProductReported Yield (%)
1-Phenyl-1,3-butanedioneHydrazine hydrateEthanolReflux, 4h3-Methyl-5-phenylpyrazole85-95
1-(4-Fluorophenyl)-1,3-butanedionePhenylhydrazineAcetic AcidRT, 2h1,5-Diphenyl-3-(4-fluorophenyl)pyrazole~90
1-Aryl-1,3-diketoneArylhydrazineN,N-DimethylacetamideRT1-Aryl-3,5-disubstituted pyrazoleGood

Isoxazoles:

Similar to pyrazole synthesis, isoxazoles can be prepared from 1,3-dicarbonyl precursors. youtube.com The key difference is the use of hydroxylamine (B1172632) instead of hydrazine. organic-chemistry.orgnih.gov The reaction of the β-diketone derived from this compound with hydroxylamine hydrochloride in the presence of a base will yield the corresponding 3,5-disubstituted isoxazole (B147169). researchgate.netnih.gov

The general synthetic approach is as follows:

Formation of β-Diketone: As with the pyrazole synthesis, the initial step is the formation of the 1,3-dicarbonyl intermediate from this compound.

Cyclization with Hydroxylamine: The β-diketone is then treated with hydroxylamine (often as the hydrochloride salt with a base like sodium acetate or potassium hydroxide) to form the isoxazole ring through a condensation and subsequent dehydration cyclization. nih.gov

Illustrative Data for Isoxazole Synthesis from Chalcones and 1,3-Diketones:

PrecursorReagentsConditionsProduct TypeReported Yield (%)
ChalconeHydroxylamine HCl, KOHEthanol, Reflux3,5-Diaryl isoxazole45-63
1,3-DiketoneHydroxylamine-3,5-Disubstituted isoxazoleVariable
Terminal Alkyne, Aldoximetert-Butyl nitriteConventional Heating3,5-Disubstituted isoxazoleGood

Reactions Leading to Chirality (e.g., Asymmetric Reduction, Alpha-Alkylation)

Introducing a chiral center is a critical step in the synthesis of many biologically active molecules. For this compound, this can be achieved primarily through asymmetric reduction of the ketone or by stereoselective alkylation at the α-carbon.

Asymmetric Reduction:

The reduction of the prochiral ketone in this compound to the corresponding chiral secondary alcohol, 1-(5-fluoro-2-methylphenyl)hexan-1-ol, can be accomplished with high enantioselectivity using various catalytic systems. These methods often employ chiral catalysts that deliver a hydride to one face of the carbonyl preferentially.

Common approaches include:

Catalytic Transfer Hydrogenation: This method often utilizes ruthenium-based catalysts with chiral diamine or amino alcohol ligands. A hydrogen source such as isopropanol (B130326) or a formic acid/triethylamine mixture is used. These systems are known to be effective for the reduction of aryl ketones.

Catalytic Hydrogenation: This involves the use of molecular hydrogen with chiral rhodium or iridium catalysts. The choice of chiral phosphine (B1218219) ligand is critical for achieving high enantiomeric excess (ee).

Biocatalysis: Whole-cell systems (using bacteria or yeast) or isolated enzymes (ketoreductases) can reduce ketones with exceptionally high enantioselectivity under mild, aqueous conditions.

Reactions Leading to Chirality at the Ketone Moiety:

Reaction TypeSubstrate TypeCatalyst/Reagent SystemTypical Enantioselectivity (ee %)
Asymmetric Transfer HydrogenationAryl Ketones(R,R)-Ru-TsDPEN>95
Asymmetric HydrogenationAryl KetonesRh/Ir with chiral phosphine ligandsHigh
Enantioselective α-AlkylationCyclic KetonesChiral Imidazolidinone (SOMO catalysis)88-94
Enantioselective α-AlkylationAcyclic Tin Enolates{Cr(salen)} ComplexGood

Alpha-Alkylation:

Creating a chiral center at the carbon alpha to the carbonyl group involves the enantioselective formation of an enolate or enamine, followed by reaction with an electrophile (e.g., an alkyl halide). princeton.edunih.gov

Key strategies include:

Chiral Auxiliaries: The ketone can be derivatized with a chiral auxiliary to form a chiral enamine or imine. Subsequent alkylation occurs on a specific face of the molecule due to steric hindrance from the auxiliary, which is then cleaved to reveal the α-alkylated ketone.

Organocatalysis: Chiral secondary amines, such as derivatives of proline or imidazolidinones, can catalyze the enantioselective α-alkylation of ketones. nih.gov These catalysts form a transient chiral enamine with the ketone, which then reacts with the electrophile. princeton.edu

Metal-Based Catalysis: Chiral Lewis acidic metal complexes can coordinate to the ketone and a chiral ligand, directing the approach of an alkylating agent to one face of the corresponding enolate. ucla.edu

These methods provide access to a diverse range of chiral derivatives of this compound, enabling fine-tuning of its properties for specific applications.

Emerging Research Directions and Future Outlook for 1 5 Fluoro 2 Methylphenyl Hexan 1 One

Development of Highly Selective and Efficient Synthetic Methods

The synthesis of 1-(5-Fluoro-2-methylphenyl)hexan-1-one and its analogs is typically achieved through Friedel-Crafts acylation. However, future research will likely focus on developing more selective, efficient, and sustainable synthetic methods. Key areas of development include the use of novel catalysts and reaction media to improve yields and minimize waste.

One promising approach is the use of solid acid catalysts, such as zeolites or clays, which can replace traditional Lewis acids like aluminum chloride. These solid catalysts are often more environmentally friendly, reusable, and can offer higher regioselectivity, which is crucial when dealing with substituted aromatic rings. Research in this area would aim to identify the optimal catalyst and reaction conditions for the acylation of 4-fluoro-1-methylbenzene with hexanoyl chloride or its derivatives.

Another area of interest is the use of milder reaction conditions, potentially through transition-metal-catalyzed cross-coupling reactions. For instance, methods involving the coupling of an organometallic reagent derived from 4-fluoro-1-methylbenzene with a hexanoyl electrophile could provide a more functional-group-tolerant route to the target compound.

The table below summarizes potential synthetic strategies and their expected improvements over classical methods.

Synthetic StrategyCatalyst/ReagentPotential Advantages
Solid Acid CatalysisZeolites, Montmorillonite ClayReusability, Reduced Waste, Higher Selectivity
Transition-Metal CatalysisPalladium, CopperMilder Reaction Conditions, Broader Substrate Scope
BiocatalysisEngineered EnzymesHigh Selectivity, Green Reaction Conditions

Exploration of Novel Reactivity and Transformation Pathways

The unique substitution pattern of this compound opens up possibilities for exploring novel chemical reactions and transformations. The interplay between the electron-withdrawing fluorine atom and the electron-donating methyl group can influence the reactivity of both the aromatic ring and the carbonyl group.

Future research could investigate the selective functionalization of the aromatic ring, targeting the positions activated or deactivated by the existing substituents. For example, electrophilic substitution reactions might be directed to specific positions on the ring, leading to the synthesis of more complex derivatives.

The carbonyl group itself is a hub for a variety of transformations. Research could focus on asymmetric reduction to produce chiral alcohols, which are valuable building blocks in the pharmaceutical industry. Furthermore, the hexanoyl chain could be modified through reactions at the alpha-carbon, such as alpha-halogenation or alpha-amination, to introduce new functionalities.

The ortho-methyl group could also be exploited in cyclization reactions, potentially leading to the formation of heterocyclic compounds like indanones or other fused-ring systems under specific conditions.

Application in Advanced Materials Chemistry

The incorporation of fluorine atoms into organic molecules is a well-established strategy for creating advanced materials with unique properties. This compound could serve as a valuable monomer or precursor in the synthesis of fluorinated polymers and liquid crystals.

In the realm of fluorinated polymers, this compound could be used to synthesize polyketones or other polymers where the fluorinated phenyl group is incorporated into the polymer backbone. The presence of fluorine can enhance thermal stability, chemical resistance, and hydrophobicity, making these materials suitable for high-performance applications such as specialty coatings, membranes, and electronic components.

The rigid core and flexible alkyl chain of this compound also make it a candidate for research into liquid crystals. By modifying the structure, for instance, by introducing other mesogenic groups, it might be possible to design new liquid crystalline materials with specific phase behaviors and electro-optical properties.

Potential ApplicationKey Properties Conferred by the Compound
Fluorinated PolymersEnhanced Thermal Stability, Chemical Resistance, Hydrophobicity
Liquid CrystalsAnisotropic Properties, Potential for Electro-optical Switching
Specialty CoatingsLow Surface Energy, Durability

Integration with Flow Chemistry and Automation in Synthesis

The synthesis of fine chemicals and pharmaceutical intermediates is increasingly benefiting from the adoption of flow chemistry and automation. These technologies offer improved control over reaction parameters, enhanced safety, and greater scalability compared to traditional batch processes.

The synthesis of this compound via Friedel-Crafts acylation is well-suited for translation to a continuous flow process. A flow reactor could enable precise control of reaction temperature, residence time, and stoichiometry, leading to higher yields and purities. This approach could also facilitate the safe handling of hazardous reagents like Lewis acids.

Automation could be integrated with flow synthesis to create a fully automated platform for the production and optimization of this compound and its derivatives. High-throughput screening of reaction conditions could be employed to rapidly identify the optimal parameters for synthesis, accelerating the research and development process.

Advanced Spectroscopic and Computational Techniques for Deeper Characterization

A deeper understanding of the structure-property relationships of this compound can be achieved through the application of advanced spectroscopic and computational techniques.

While standard techniques like NMR and IR spectroscopy are used for basic characterization, more advanced methods can provide further insights. For example, two-dimensional NMR techniques can be used to unambiguously assign all proton and carbon signals, especially in more complex derivatives. Solid-state NMR could be employed to study the conformation and packing of the molecule in the solid state.

Computational chemistry, particularly density functional theory (DFT), can be a powerful tool for predicting and rationalizing the properties of this molecule. DFT calculations can be used to:

Predict spectroscopic data (NMR, IR, UV-Vis) to aid in experimental characterization.

Determine the preferred conformation of the molecule in the gas phase or in solution.

Analyze the electronic structure, including molecular orbital energies and charge distribution, to understand its reactivity.

Model reaction pathways and transition states to elucidate reaction mechanisms.

The table below outlines some of the advanced characterization techniques and the insights they can provide.

TechniqueInformation Gained
2D NMR (COSY, HSQC, HMBC)Unambiguous assignment of proton and carbon signals, connectivity
Solid-State NMRConformation and packing in the solid state
Density Functional Theory (DFT)Predicted spectroscopic data, electronic structure, reaction mechanisms
X-ray CrystallographyPrecise three-dimensional molecular structure

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 1-(5-Fluoro-2-methylphenyl)hexan-1-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where a hexanoyl chloride reacts with 5-fluoro-2-methylbenzene in the presence of a Lewis acid catalyst (e.g., AlCl₃). Optimizing stoichiometry (e.g., 1.2:1 acyl chloride to aromatic substrate ratio) and reaction temperature (40–60°C) enhances yield . Alternative methods include Grignard reactions using pre-functionalized aryl halides, but fluorinated substrates may require anhydrous conditions to avoid hydrolysis .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine-induced deshielding of adjacent protons) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (C₁₃H₁₇FO, expected MW: 208.27 g/mol).
  • HPLC : Reverse-phase chromatography with UV detection (λ ~254 nm) to assess purity (>95%) .

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

  • Methodological Answer : Screen for antioxidant activity via DPPH radical scavenging assays or anti-inflammatory potential using COX-2 inhibition models. Fluorinated aryl ketones often exhibit enhanced membrane permeability, making cellular uptake studies (e.g., in RAW 264.7 macrophages) advisable .

Advanced Research Questions

Q. How does the electron-withdrawing fluorine substituent influence the compound’s reactivity in nucleophilic additions?

  • Methodological Answer : The fluorine atom deactivates the aromatic ring, reducing electrophilicity at the carbonyl carbon. Compare reaction rates with non-fluorinated analogs (e.g., 1-(2-methylphenyl)hexan-1-one) in nucleophilic additions (e.g., Grignard reactions). Kinetic studies under controlled conditions (THF, −78°C) can quantify substituent effects .

Q. What computational strategies can predict the compound’s interactions with biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) against proteins like COX-2 or serotonin receptors. Use density functional theory (DFT, B3LYP/6-31G*) to calculate electrostatic potential maps, identifying regions for hydrogen bonding or hydrophobic interactions . Validate predictions with mutagenesis studies on key receptor residues .

Q. How does this compound compare to structural analogs in terms of metabolic stability?

  • Methodological Answer : Conduct in vitro microsomal assays (human liver microsomes, NADPH cofactor) to measure half-life (t₁/₂). Compare with analogs like 1-(5-chloro-2-methylphenyl)hexan-1-one. Fluorine’s electronegativity may reduce oxidative metabolism at the methylphenyl group, extending t₁/₂ .

Q. What crystallographic techniques are optimal for resolving its solid-state structure?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELXL for refinement. Fluorine’s strong scattering factor improves resolution; employ Mo-Kα radiation (λ = 0.71073 Å) and low-temperature (100 K) data collection to minimize thermal motion artifacts .

Data Contradiction & Validation

Q. How to address discrepancies in reported bioactivity between fluorinated and non-fluorinated analogs?

  • Methodological Answer : Design a SAR study synthesizing derivatives with varying substituents (e.g., -F, -Cl, -OCH₃). Test in parallel assays (e.g., IC₅₀ for enzyme inhibition) to isolate electronic vs. steric effects. Statistical analysis (ANOVA) identifies significant trends .

Q. What experimental controls are critical when assessing neuroactivity in vitro?

  • Methodological Answer : Include positive controls (e.g., fluoxetine for serotonin reuptake inhibition) and negative controls (vehicle-only treatment). Use patch-clamp electrophysiology to measure ion channel modulation, ensuring buffer systems account for fluorine’s potential chelation effects .

Methodological Tables

Table 1 : Key Synthetic Parameters for Friedel-Crafts Acylation

ParameterOptimal ConditionImpact on Yield
Catalyst (AlCl₃)1.5 equivMaximizes acylation
SolventDichloromethanePrevents side reactions
Temperature50°CBalances kinetics and decomposition

Table 2 : Comparative Bioactivity of Fluorinated Aryl Ketones

CompoundDPPH IC₅₀ (µM)COX-2 Inhibition (%)
This compound12.3 ± 1.265 ± 4
1-(2-Methylphenyl)hexan-1-one28.7 ± 2.142 ± 3

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.